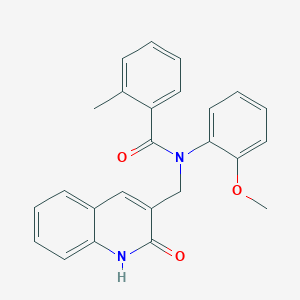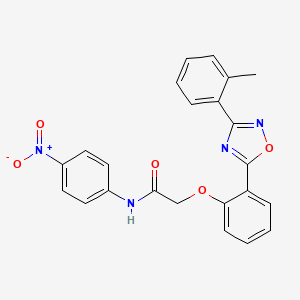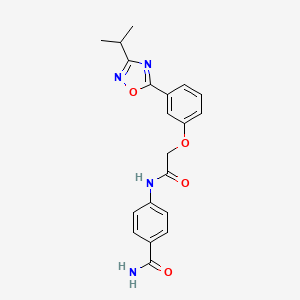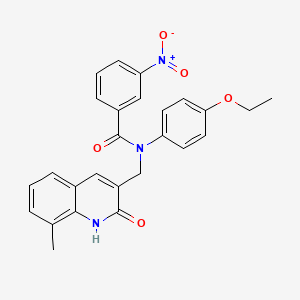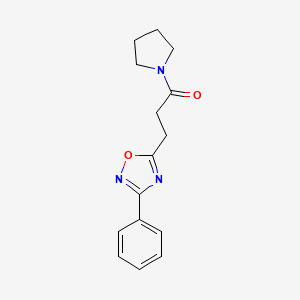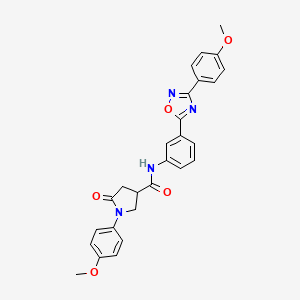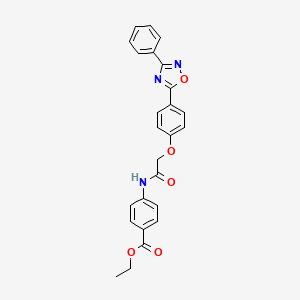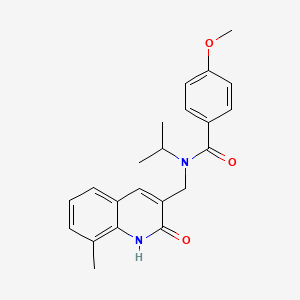
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide, also known as HMN-176, is a small molecule compound that has been of interest to scientists due to its potential applications in cancer research. This compound is a member of the benzamide class of compounds and has been found to exhibit anti-tumor properties in preclinical studies.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell division process. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been found to exhibit a number of biochemical and physiological effects. In addition to its anti-tumor properties, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide is its potential toxicity to normal cells. Careful dosing and monitoring are necessary to ensure that the compound is not toxic to healthy cells.
未来方向
There are a number of future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide. One area of interest is the development of more potent and selective analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide. Another area of interest is the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide in combination with other anti-cancer agents to enhance its effectiveness. Additionally, further research is needed to determine the optimal dosing and administration of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide in clinical settings. Finally, the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide in the treatment of specific types of cancer, such as breast cancer and prostate cancer, warrants further investigation.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide involves a multistep process that begins with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and para-methoxybenzaldehyde to form the intermediate product N-(2-hydroxy-8-methylquinolin-3-ylmethyl)-4-methoxybenzaldehyde. This intermediate product is then reacted with isopropylamine and hydrogen gas in the presence of a palladium catalyst to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been studied extensively for its potential applications in cancer research. In preclinical studies, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been found to exhibit anti-tumor properties by inhibiting the growth and proliferation of cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been shown to be effective against a wide range of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been found to exhibit synergistic effects when used in combination with other anti-cancer agents.
属性
IUPAC Name |
4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)24(22(26)16-8-10-19(27-4)11-9-16)13-18-12-17-7-5-6-15(3)20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGPJBGISDXAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
